(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol
Overview
Description
“(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1247814-50-1 . It has a molecular weight of 220.31 . The IUPAC name for this compound is {1- [2- (aminomethyl)benzyl]-2-pyrrolidinyl}methanol .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Metal-Free Reduction of Nitro Aromatic Compounds
"(2-Pyridyl)phenyl methanol," a compound structurally similar to "(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol," has been shown to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This process facilitates the one-pot formation of β-amino esters through a domino process involving reduction and conjugate addition steps, highlighting the potential of such compounds in synthetic organic chemistry (Giomi, Alfini, & Brandi, 2011).
Synthesis and Properties of Complex Molecules
Research involving the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives showcases the application of structurally related compounds in creating complex molecules with potential pharmacological applications. These derivatives exhibit unique properties, including autorecycling oxidation of amines and alcohols under specific conditions, demonstrating their utility in organic synthesis and potential in drug discovery (Mitsumoto & Nitta, 2004).
Synthesis of Substituted Pyrrolidines
Another study focuses on the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles, utilizing amino alcohols in conjunction with vinyl sulfones. This method provides a route to substituted pyrrolidines, showcasing the versatility of compounds like "this compound" in synthesizing cyclic and heterocyclic compounds, which are crucial in medicinal chemistry (Back, Parvez, & Zhai, 2003).
Crystal Structure and DFT Study
The study on the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates with benzene rings, including compounds structurally similar to "this compound," provides insights into the physicochemical properties of such molecules. This research contributes to the understanding of molecular structures and their optimization, which is essential for designing materials with specific properties (Huang et al., 2021).
Safety and Hazards
Mechanism of Action
As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the presence of functional groups. The compound’s oil-like physical form suggests that it might have good lipophilicity, which could potentially enhance its absorption and distribution in the body.
Properties
IUPAC Name |
[1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQZZIGYKMXIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247814-50-1 | |
Record name | (1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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